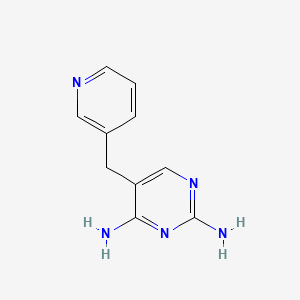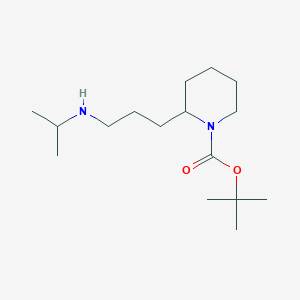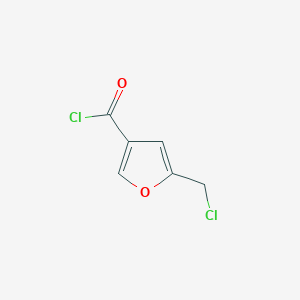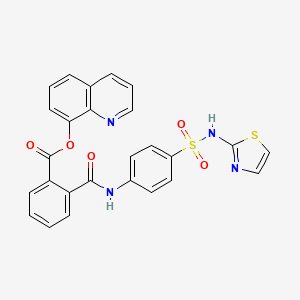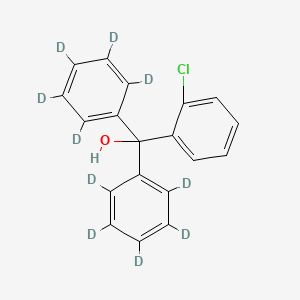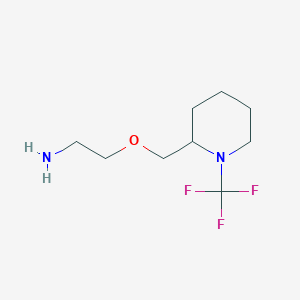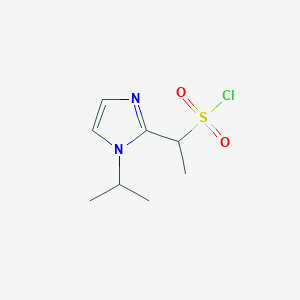![molecular formula C16H12ClIN2O3S B13951235 2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid CAS No. 533918-82-0](/img/structure/B13951235.png)
2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound characterized by its unique molecular structure It contains a combination of aromatic rings, halogen atoms, and functional groups such as carboxylic acid and urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 4-methylbenzoic acid to form 2-chloro-4-methylbenzoic acid.
Iodination: Finally, the iodination of the aromatic ring is achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of halogen atoms and functional groups allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloro-4-[(2-methylbenzoyl)carbamothioylamino]benzoic acid: Similar structure but lacks the iodine atom.
4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid: Similar functional groups but different substitution pattern.
Uniqueness
The uniqueness of 2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid lies in its specific combination of functional groups and halogen atoms, which confer distinct reactivity and potential applications. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and interactions.
特性
CAS番号 |
533918-82-0 |
|---|---|
分子式 |
C16H12ClIN2O3S |
分子量 |
474.7 g/mol |
IUPAC名 |
2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C16H12ClIN2O3S/c1-8-2-4-10(12(17)6-8)14(21)20-16(24)19-13-5-3-9(18)7-11(13)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
InChIキー |
FLLJNVDSHYRSLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
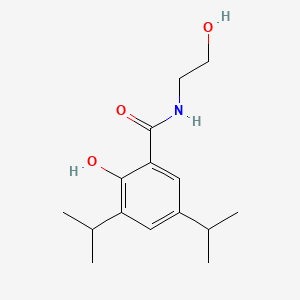
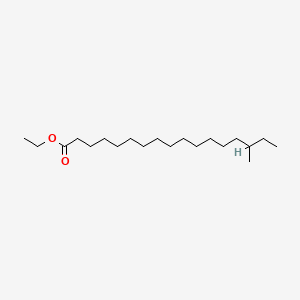
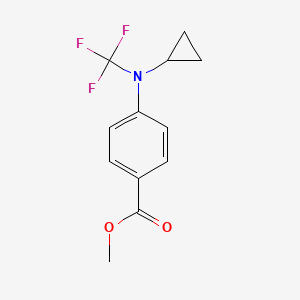
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
